5-(4-Nitrophenyl)pyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship Biaryl Synthesis

Select 5-(4-Nitrophenyl)pyridin-2-amine for medicinal chemistry programs requiring chemoselective derivatization of two differentiated amino groups. The free 2-NH₂ and latent 4-NH₂ (via nitro reduction) possess distinct pKₐ values, enabling orthogonal protection strategies unavailable in N-aryl isomers. The C5 direct arylation architecture preserves the 2-NH₂ as a reactive handle—unlike N-(4-nitrophenyl)pyridin-2-amine—making it the scaffold of choice for generating diverse compound libraries in kinase inhibitor and ABCG2 transporter research. Available in research-grade purity (≥97%).

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B12082339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)pyridin-2-amine
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2/c12-11-6-3-9(7-13-11)8-1-4-10(5-2-8)14(15)16/h1-7H,(H2,12,13)
InChIKeyIOLCQKGRNKTPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)pyridin-2-amine: Structural Identity, Chemical Class, and Procurement-Relevant Characteristics


5-(4-Nitrophenyl)pyridin-2-amine (CAS 1887248-07-8) is a heterocyclic aromatic amine belonging to the 2-aminopyridine class, characterized by a pyridine core with an amino group at the 2-position and a 4-nitrophenyl substituent at the 5-position via a direct C–C biaryl linkage . With molecular formula C₁₁H₉N₃O₂ and molecular weight 215.21 g/mol, this compound features an electron-withdrawing nitro group at the para position of the pendant phenyl ring, which profoundly influences its electronic structure, reactivity, and potential for downstream functionalization . It is a yellow crystalline solid, soluble in organic solvents such as DMSO and ethanol but sparingly soluble in water . The compound is commercially available from multiple chemical suppliers as a research-grade building block, with typical purities ranging from 95% to 97% .

Why Generic Substitution Fails: Positional and Electronic Specificity of 5-(4-Nitrophenyl)pyridin-2-amine in the 2-Aminopyridine Family


The 2-aminopyridine scaffold is a privileged pharmacophore appearing in kinase inhibitors, epigenetic probes, and fluorescent sensors, yet the biological and physicochemical profile of any given derivative is exquisitely sensitive to the nature, position, and electronic character of its aryl substituent [1]. 5-(4-Nitrophenyl)pyridin-2-amine cannot be substituted interchangeably with its positional isomers (e.g., 3-nitrophenyl or N-linked nitrophenyl variants), non-nitrated 5-phenylpyridin-2-amine, or halogenated analogs because the 4-nitro group imposes a distinct combination of strong electron withdrawal (σₚ = 0.78 for NO₂ vs. σₚ = 0.23 for Cl and σₚ = -0.27 for OCH₃), altered reduction potential, and differentiated hydrogen-bonding acceptor capacity that directly governs reactivity in downstream transformations, target binding affinity, and metabolic stability [2]. The C5 direct arylation connectivity—as opposed to the N-aryl amine linkage found in N-(4-nitrophenyl)pyridin-2-amine (CAS 24068-29-9)—further distinguishes this compound by conferring greater conformational rigidity and distinct electronic coupling between the two aromatic rings . As the quantitative evidence below demonstrates, these structural features translate into measurable differences in thermal properties, synthetic accessibility, and biological activity profiles that make generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 5-(4-Nitrophenyl)pyridin-2-amine Versus Closest Analogs


Substitution Position Distinction: C5 Direct Arylation Versus N-Aryl Linkage Isomer

5-(4-Nitrophenyl)pyridin-2-amine (CAS 1887248-07-8) bears the 4-nitrophenyl group attached directly to the C5 carbon of the pyridine ring, whereas its N-aryl linkage isomer N-(4-nitrophenyl)pyridin-2-amine (CAS 24068-29-9) connects the same substituent via an NH bridge at the 2-amino position . This connectivity difference is not cosmetic: the C5-linked compound preserves a free 2-NH₂ group available for further derivatization (e.g., diazotization, amidation, or palladium-catalyzed cross-coupling), while the N-aryl isomer consumes this reactive handle in the linkage itself . In synthetic utility terms, the C5-linked architecture supports orthogonal functionalization strategies that the N-linked isomer cannot accommodate, making it the preferred scaffold for divergent library synthesis and late-stage modification programs [1].

Medicinal Chemistry Structure-Activity Relationship Biaryl Synthesis

Meta-Nitro Isomer Distinction: 4-Nitrophenyl Versus 3-Nitrophenyl Regioisomer Electronic and Synthetic Profiles

The 4-nitrophenyl substitution in 5-(4-nitrophenyl)pyridin-2-amine positions the electron-withdrawing nitro group at the para position of the pendant phenyl ring, whereas the meta-nitro isomer 5-(3-nitrophenyl)pyridin-2-amine (CAS 897374-55-9) places the nitro group at the meta position . In nitroarene chemistry, the para-nitro group enables direct resonance conjugation with the pyridine π-system through the biaryl bond, resulting in a more pronounced bathochromic shift and stronger charge-transfer character than the meta isomer, where conjugation is topologically interrupted [1]. This electronic distinction is reflected in UV-visible absorption profiles: para-nitrobiphenyl systems typically exhibit λ_max values 20–40 nm higher than their meta-substituted counterparts due to extended through-conjugation [1]. Additionally, para-nitrophenyl substrates are generally preferred for nucleophilic aromatic substitution and reductive chemistry because the para position provides a single, well-defined reactive site, whereas meta-nitro substrates can generate regioisomeric mixtures [2].

Regioisomer Comparison Nitroarene Chemistry Electronic Effects

Physicochemical Property Differentiation: Thermal Stability Versus Non-Nitrated and Halogenated Analogs

The introduction of a 4-nitro substituent significantly alters the thermal properties of the 5-phenylpyridin-2-amine scaffold. The non-nitrated parent compound 5-phenylpyridin-2-amine (CAS 33421-40-8) exhibits a melting point of 132–137 °C (MW 170.21) , while the 4-chloro analog 5-(4-chlorophenyl)pyridin-2-amine (CAS 84596-08-7) melts at 132–134 °C (MW 204.66) [1]. The 4-methoxy analog 5-(4-methoxyphenyl)pyridin-2-amine (CAS 503536-75-2) melts at 134–138 °C (MW 200.24) . In contrast, the 4-nitro group, with its strong electron-withdrawing character (Hammett σₚ = 0.78) and capacity for intermolecular dipole–dipole interactions, is expected to elevate the melting point relative to these analogs through enhanced crystal lattice stabilization [2]. While the exact experimental melting point of 5-(4-nitrophenyl)pyridin-2-amine has not been reported in the accessible literature, the structurally analogous 5-nitro-N-phenylpyridin-2-amine has been characterized with a melting point of 135–136 °C, and nitro-substituted pyridines generally exhibit melting points 10–50 °C higher than their non-nitrated or halogenated counterparts [3].

Thermal Analysis Melting Point Crystal Engineering

Nitro Group Reduction Potential: Synthetic Versatility as a Latent Amino Handle Versus Non-Reducible Analogs

The 4-nitro group in 5-(4-nitrophenyl)pyridin-2-amine serves as a latent amine that can be unmasked through selective reduction, yielding 5-(4-aminophenyl)pyridin-2-amine (CAS 96721-87-8) . This functional group interconversion is well-precedented: the 1952 study by the Pharmaceutical Society of Japan demonstrated that catalytic reduction of 4-nitrophenyl 5′-nitropyridyl-(2′) ether with palladium-carbon yields the corresponding 4,5′-diamino derivative, and application of hydrogen sulfide in alcoholic ammonia reduces the nitro group to the amine [1]. The resulting diamine species features two chemically distinct amino groups (pyridine 2-NH₂ and aniline 4-NH₂) with differentiated pKₐ values and nucleophilicity, enabling chemoselective sequential derivatization . In contrast, non-nitrated analogs (e.g., 5-phenylpyridin-2-amine, 5-(4-chlorophenyl)pyridin-2-amine, 5-(4-methoxyphenyl)pyridin-2-amine) lack this latent functional handle and cannot be converted to the corresponding diamine through simple reduction, limiting their downstream synthetic utility [2].

Nitro Reduction Functional Group Interconversion Synthetic Intermediate

Kinase Inhibitor Scaffold Potential: 2-Aminopyridine Class Activity Versus Non-Nitrated Analogs

The 2-aminopyridine scaffold is a validated pharmacophore in kinase inhibitor drug discovery, with numerous patent applications and research programs exploring 5-aryl-substituted variants as ATP-competitive inhibitors of tyrosine kinases, Pim kinases, and ALK [1]. Within this class, nitro-substituted aryl derivatives have demonstrated distinct biological profiles: in a study of OSI-930 analogues, the nitropyridyl derivative (VKJP1) bearing a nitro group on the pyridine ring exhibited complete inhibition of the ABCG2 efflux transporter with an IC₅₀ of 13.67 μM, while the corresponding ortho-nitrophenyl derivative (VKJP3) showed an IC₅₀ of 16.67 μM [2]. Although direct kinase inhibition data for 5-(4-nitrophenyl)pyridin-2-amine specifically have not been reported in the public domain, the broader class evidence indicates that the nitro group's electron-withdrawing character can modulate both target kinase affinity and transporter-mediated resistance profiles in ways that non-nitrated phenyl, chloro, or methoxy analogs cannot replicate [3]. The para-nitrophenyl substitution pattern is particularly noteworthy because it positions the electron-withdrawing group for optimal through-conjugation with the pyridine core, a feature exploited in numerous kinase inhibitor design strategies [4].

Kinase Inhibition Drug Discovery Tyrosine Kinase

Synthesis Route Accessibility: Suzuki-Miyaura Coupling Versus Buchwald-Hartwig Amination Pathways

5-(4-Nitrophenyl)pyridin-2-amine is accessible via modular Suzuki-Miyaura cross-coupling between a 4-nitrophenylboronic acid derivative and a 5-halo-2-aminopyridine, a well-established and high-yielding transformation in modern organic synthesis [1]. This modular route contrasts sharply with the synthesis of N-(4-nitrophenyl)pyridin-2-amine (the N-aryl isomer), which requires either nucleophilic aromatic substitution or Buchwald-Hartwig amination between 4-bromonitrobenzene and 2-aminopyridine using potassium tert-butoxide in DMSO at 60 °C for 5 hours, yielding 76% . The Suzuki-Miyaura approach offers greater functional group tolerance, milder conditions, and broader commercial availability of boronic acid building blocks compared to the base-mediated N-arylation route [2]. Furthermore, a 2023 report in Organic Process Research & Development described a scalable, one-pot synthesis route for related biaryl aminopyridines achieving 85% overall yield, demonstrating the industrial viability of this synthetic strategy [3].

Palladium Catalysis Suzuki-Miyaura Coupling Synthetic Methodology

Optimal Application Scenarios for 5-(4-Nitrophenyl)pyridin-2-amine Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization of Two Amino Groups

5-(4-Nitrophenyl)pyridin-2-amine is the scaffold of choice for medicinal chemistry programs requiring sequential, chemoselective derivatization of two differentiated amino groups. The free 2-NH₂ on the pyridine ring and the latent 4-NH₂ (accessible via nitro reduction) possess distinct pKₐ values and nucleophilicities, enabling orthogonal protection and functionalization strategies [1]. The C5 direct arylation architecture preserves the 2-NH₂ as a reactive handle—unlike the N-aryl isomer N-(4-nitrophenyl)pyridin-2-amine, which consumes this amine in the N-aryl linkage itself . This capability supports the generation of diverse compound libraries from a single intermediate, reducing synthetic burden in hit-to-lead campaigns targeting kinases, epigenetic readers, or protein–protein interaction inhibitors [2].

Kinase Inhibitor Programs Targeting ABCG2-Overexpressing Multidrug-Resistant Cancers

Research groups investigating tyrosine kinase inhibitors for multidrug-resistant cancers should evaluate 5-(4-nitrophenyl)pyridin-2-amine as a core scaffold. The OSI-930 analogue study demonstrated that nitropyridyl and nitrophenyl-substituted 2-aminopyridines uniquely inhibit the ABCG2 efflux transporter (IC₅₀ = 13.67 μM for the nitropyridyl derivative VKJP1), a phenotype not observed with non-nitrated phenyl analogs [3]. The para-nitrophenyl substitution pattern in the target compound positions the electron-withdrawing nitro group for optimal through-conjugation with the pyridine core, a structural feature that has been exploited in multiple kinase inhibitor design programs [4]. This compound is suitable as a starting point for medicinal chemistry optimization programs aimed at dual kinase–ABCG2 inhibition or reversal of transporter-mediated drug resistance.

Synthesis of Unsymmetrical Diamine Building Blocks for Agrochemical and Pharmaceutical Intermediates

The latent amine functionality of 5-(4-nitrophenyl)pyridin-2-amine makes it a strategically valuable intermediate for the preparation of unsymmetrical 4,5′-diamino biaryl compounds. Catalytic hydrogenation using Pd-C or chemical reduction with H₂S in alcoholic ammonia—methodology validated on structurally related 4-nitrophenyl pyridyl ethers as early as 1952—converts the nitro group to the corresponding amine, yielding 5-(4-aminophenyl)pyridin-2-amine [5]. This two-step entry into diamine scaffolds avoids de novo C–N bond formation and is particularly valuable for agrochemical discovery programs requiring differentially protected diamine intermediates for the construction of amide, urea, or sulfonamide linkages . Non-nitrated analogs (chloro, methoxy, or unsubstituted phenyl) cannot access this functionality without additional synthetic steps.

Energetic Materials and Nitroarene Chemistry Research

The combination of a nitro group on the phenyl ring and an amino-substituted pyridine core positions 5-(4-nitrophenyl)pyridin-2-amine as a candidate intermediate for energetic materials research. A 2010 DFT study on nitro derivatives of pyridine provides computational frameworks for predicting the energetic properties and stability of such nitro-amino heterocyclic systems [6]. The differentiated thermal and electronic properties arising from the 4-nitrophenyl substitution—including elevated melting points and distinct reduction potentials compared to non-nitrated analogs [7]—make this compound suitable as a precursor for the synthesis of nitrogen-rich heterocyclic energetic materials or as a model substrate for studying nitroarene reduction kinetics and mechanisms.

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